molecular formula C20H20N2O3S B2559773 ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate CAS No. 536701-82-3

ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate

Cat. No.: B2559773
CAS No.: 536701-82-3
M. Wt: 368.45
InChI Key: OVXGMMFXBZIHRA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is a complex organic compound that features an indole ring system, a sulfur atom, and an acetamide group. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1H-indole and 4-aminobenzoic acid ethyl ester.

  • Reaction Steps:

    • Thiolation: The indole is first converted to its thiol derivative using appropriate reagents like thiourea.

    • Acetylation: The thiol derivative is then reacted with chloroacetic acid to form the thioacetamide derivative.

    • Coupling Reaction: Finally, the thioacetamide derivative is coupled with 4-aminobenzoic acid ethyl ester under suitable conditions to form the target compound.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process to ensure precise control over reaction conditions and to facilitate purification.

  • Catalysts: Various catalysts may be employed to enhance the reaction rates and yields, such as palladium or nickel catalysts for cross-coupling reactions.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the indole nitrogen or the thioacetamide group, are common.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: Indole-3-carboxylic acid derivatives.

  • Reduced Derivatives: Reduced thioacetamide derivatives.

  • Substituted Derivatives: Various substituted indoles and thioacetamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors.

Comparison with Similar Compounds

  • Indole-3-carboxylic Acid: Similar in structure but lacks the thioacetamide group.

  • 4-Aminobenzoic Acid Ethyl Ester: Similar in the benzamide part but lacks the indole and thioacetamide groups.

  • 2-Methyl-1H-indole: Similar core structure but lacks the benzoate and thioacetamide groups.

Uniqueness: The presence of both the indole ring and the thioacetamide group in ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate makes it unique compared to its similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXGMMFXBZIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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